molecular formula C6H13NO4 B1216288 5,5'-Dihydroxyleucine CAS No. 38579-18-9

5,5'-Dihydroxyleucine

Cat. No.: B1216288
CAS No.: 38579-18-9
M. Wt: 163.17 g/mol
InChI Key: NDFOGZJAYLBOSU-AKGZTFGVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-5,5’-Dihydroxyleucine typically involves the reduction of gamma carboxy glutamic acid. This process can be carried out using various reducing agents under controlled conditions. One common method involves the use of sodium borohydride as the reducing agent in an aqueous solution, followed by purification through crystallization .

Industrial Production Methods

While specific industrial production methods for DL-5,5’-Dihydroxyleucine are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pH, and concentration of reagents, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

DL-5,5’-Dihydroxyleucine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: As mentioned earlier, the compound itself is a reduction product of gamma carboxy glutamic acid.

    Substitution: This reaction can occur under specific conditions where functional groups in the compound are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of DL-5,5’-Dihydroxyleucine can lead to the formation of corresponding keto acids, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

DL-5,5’-Dihydroxyleucine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in protein modification and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of metabolic disorders.

Mechanism of Action

The mechanism of action of DL-5,5’-Dihydroxyleucine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific context of its application, such as in biochemical assays or therapeutic studies .

Comparison with Similar Compounds

Similar Compounds

    DL-5-Hydroxylysine: Another hydroxylated amino acid with similar structural properties.

    4-Fluoro-5,5’-Dihydroxyleucine: A fluorinated derivative with distinct chemical properties.

Uniqueness

Its structural properties allow for diverse chemical modifications, making it a versatile compound for research and industrial applications .

Properties

CAS No.

38579-18-9

Molecular Formula

C6H13NO4

Molecular Weight

163.17 g/mol

IUPAC Name

(2S)-2-amino-5,6-dihydroxyhexanoic acid

InChI

InChI=1S/C6H13NO4/c7-5(6(10)11)2-1-4(9)3-8/h4-5,8-9H,1-3,7H2,(H,10,11)/t4?,5-/m0/s1

InChI Key

NDFOGZJAYLBOSU-AKGZTFGVSA-N

Isomeric SMILES

C(CC(CO)O)[C@@H](C(=O)O)N

SMILES

C(CC(C(=O)O)N)C(CO)O

Canonical SMILES

C(CC(C(=O)O)N)C(CO)O

Synonyms

5,5'-dihydroxyleucine
DL-5,5'-dihydroxyleucine

Origin of Product

United States

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